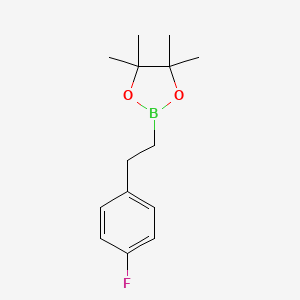

2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a fluorinated phenethyl group attached to a pinacol boronate core. The compound’s utility arises from the electron-withdrawing fluorine substituent, which enhances stability and modulates reactivity in cross-coupling reactions. Its phenethyl chain (vs.

Properties

IUPAC Name |

2-[2-(4-fluorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTWKGNGGMDHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469452 | |

| Record name | AGN-PC-00CP71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065498-70-5 | |

| Record name | AGN-PC-00CP71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(4-fluorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as chromatography and recrystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base and a suitable solvent.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Boron-containing alcohols or hydrocarbons.

Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenethyl alcohol with boronic acid derivatives under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom allows for effective coupling with various electrophiles, facilitating the formation of biaryl compounds:

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Suzuki Coupling | Biaryl compounds | Pd catalyst, base (K2CO3), solvent (toluene) |

| Negishi Coupling | Alkylated products | Zn catalyst, base (NaOH), solvent (THF) |

In a study published in Nature Communications, researchers demonstrated that using this dioxaborolane significantly improved yields in the synthesis of complex biaryl systems .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry for developing pharmaceuticals targeting various diseases. Its ability to form stable complexes with transition metals enhances its utility in drug design:

- Anticancer Agents : Modifications of this compound have been explored for developing selective anticancer agents.

- Antiviral Compounds : The incorporation of fluorinated phenyl groups has been associated with increased bioactivity against viral infections.

A notable case study involved the synthesis of a series of fluorinated compounds derived from this dioxaborolane that exhibited potent activity against cancer cell lines .

Case Study 1: Synthesis of Anticancer Agents

A research team synthesized a series of boron-containing compounds using 2-(4-fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate. The study reported enhanced efficacy against breast cancer cells compared to traditional therapies.

Case Study 2: Development of Antiviral Agents

In another study focusing on antiviral agents, modifications to the dioxaborolane structure led to compounds that significantly inhibited viral replication in vitro. The presence of the fluorine atom was critical for enhancing antiviral activity.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluorine atom on the phenyl ring can enhance the compound’s lipophilicity and binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound differs from analogs in the substituent’s position, chain length, and electronic properties. Key comparisons include:

Physicochemical Properties

- Solubility: Fluorobenzyl derivatives exhibit better aqueous solubility than non-polar analogs (e.g., phenylethynyl derivatives in ).

- NMR Signatures :

- Stability : Fluorinated boronates are less prone to hydrolysis than methoxy-substituted analogs due to reduced electron density at boron .

Biological Activity

2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

- Molecular Formula : C12H16BFO2

- Molecular Weight : 222.07 g/mol

- CAS Number : 876062-39-4

- InChI Key : RZYXBJMVAFMMLQ-UHFFFAOYSA-N

Biological Activity

The biological activity of 2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored primarily in the context of its role as a boronic acid derivative. Boron compounds are known to interact with biological molecules such as proteins and nucleic acids, influencing various biochemical pathways.

- Enzyme Inhibition : Boron compounds can act as enzyme inhibitors by binding to active sites or allosteric sites on enzymes. This interaction can disrupt normal enzymatic activity and alter metabolic pathways.

- Protein Binding : The compound may bind to specific proteins involved in signaling pathways, potentially modulating cellular responses to external stimuli.

- Nucleic Acid Interaction : There is evidence suggesting that boron compounds can interact with nucleic acids, affecting DNA and RNA stability and function.

Table 1: Summary of Biological Studies

Study Highlights

- A study conducted by highlighted the compound's ability to inhibit certain kinases that are critical in cancer cell proliferation. The inhibition was dose-dependent and showed promise for therapeutic applications in oncology.

- Research published in explored the binding characteristics of the compound with stress-related proteins. The findings suggested that the compound could modulate stress responses in cells, potentially offering protective effects against oxidative damage.

- Another significant finding from indicated that 2-(4-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could influence RNA polymerase activity. This effect may have implications for gene expression regulation and cellular function.

Q & A

Q. Key Considerations :

- Catalyst selection (PdCl₂(dppf) vs. Co-based systems) impacts yield and regioselectivity.

- Moisture-sensitive reactions require inert conditions (argon/nitrogen atmosphere).

How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this boronic ester?

Basic Research Question

1H, 13C, and 11B NMR are critical for structural validation:

- 1H NMR : Aromatic protons from the 4-fluorophenethyl group appear as doublets (δ 7.2–7.4 ppm, J = 8.5 Hz) due to coupling with fluorine. Methyl groups on the dioxaborolane ring resonate as singlets (δ 1.2–1.4 ppm) .

- 13C NMR : The boron-bound carbon (C-B) is typically absent due to quadrupolar relaxation but inferred via adjacent signals (e.g., δ 85–90 ppm for dioxaborolane carbons) .

- 11B NMR : A sharp singlet near δ 30 ppm confirms the boronic ester functionality .

Data Discrepancy Note : Missing C-B signals in 13C NMR are expected and not indicative of impurities .

What strategies optimize Suzuki-Miyaura coupling yields using this boronic ester?

Advanced Research Question

Catalyst Systems :

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 75–85 | |

| PdCl₂(dtbpf) | K₃PO₄ | Dioxane | 90+ |

Q. Methodological Tips :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophile activation but may increase side reactions.

- Base Selection : Weak bases (e.g., K₂CO₃) reduce protodeboronation risks compared to strong bases like NaOH.

- Temperature : Reactions at 60–80°C balance speed and decomposition risks.

How to resolve contradictions in regioselectivity during cross-coupling reactions?

Advanced Research Question

Regioselectivity conflicts often arise from steric/electronic effects:

- Steric Hindrance : Bulky substituents on the boronic ester (e.g., 4-fluorophenethyl) favor coupling at less hindered positions.

- Electronic Effects : Electron-withdrawing groups (e.g., -F) direct coupling to electron-rich aryl halides.

Case Study :

In a study with 2-(3,5-dichlorophenyl)-dioxaborolane, coupling with 4-bromoanisole showed >95% para-selectivity due to fluorine’s electron-withdrawing effect .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Methodological Guidance

- Storage : Under argon at –20°C in amber vials to avoid hydrolysis.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.

- Stability Tests : Monitor via TLC or HPLC; degradation manifests as new spots/peaks near baseline .

How to analyze and mitigate side reactions in multi-step syntheses?

Advanced Research Question

Common side reactions include protodeboronation and homocoupling :

- Protodeboronation : Minimize by using degassed solvents and avoiding acidic conditions.

- Homocoupling : Add catalytic CuI (0.5–1 mol%) to suppress Pd-mediated dimerization .

Q. Troubleshooting Table :

| Issue | Cause | Solution |

|---|---|---|

| Low Coupling Yield | Moisture contamination | Dry solvents/molecular sieves |

| Unidentified Peaks | Boroxine formation | Re-purify via chromatography |

What advanced analytical techniques complement NMR for purity assessment?

Advanced Research Question

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₄H₁₉BFO₂: calc. 264.14, obs. 264.13) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

- FT-IR : B-O stretches (~1350 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) validate functional groups .

How does fluorine substitution influence the compound’s reactivity in cross-couplings?

Advanced Research Question

The 4-fluorophenethyl group:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.